molecular formula C8H6BrFN2 B12959428 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile

Cat. No.: B12959428
M. Wt: 229.05 g/mol
InChI Key: DYRCUTMAIRMBIL-UHFFFAOYSA-N
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Description

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrFN2 It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom on a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile typically involves multi-step organic reactions One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the desired position This is followed by nitrile formation through a reaction with cyanogen bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylacetonitriles.

Scientific Research Applications

2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-bromo-6-fluorophenyl)acetonitrile
  • 2-(2-Bromo-6-fluorophenyl)acetonitrile
  • 2-(6-Bromo-2,3-difluorophenyl)acetonitrile

Uniqueness

Compared to similar compounds, 2-(3-Amino-2-bromo-6-fluorophenyl)acetonitrile is unique due to the specific positioning of its functional groups. This positioning can influence its reactivity and interaction with other molecules, making it particularly valuable in certain research applications. For example, the presence of both an amino group and a nitrile group on the same molecule allows for versatile chemical modifications and the study of diverse reaction mechanisms.

Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

2-(3-amino-2-bromo-6-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H6BrFN2/c9-8-5(3-4-11)6(10)1-2-7(8)12/h1-2H,3,12H2

InChI Key

DYRCUTMAIRMBIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Br)CC#N)F

Origin of Product

United States

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